2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N'-bis[(4-fluorophenyl)methyl]propanediamide
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Overview
Description
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N’-bis[(4-fluorophenyl)methyl]propanediamide is a complex organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be identified. The compound’s structure suggests it may interact with a variety of biological targets, potentially including enzymes, receptors, and transporters .
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its structural similarity to other known compounds, it may interact with its targets by forming covalent or non-covalent bonds, thereby altering the target’s function .
Biochemical Pathways
The compound may affect various biochemical pathways depending on its targets. For instance, if it targets an enzyme, it could inhibit or enhance the enzyme’s activity, thereby affecting the biochemical pathway in which the enzyme is involved .
Pharmacokinetics
Its physicochemical properties, such as its predicted boiling point and density , suggest that it may have good bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. For example, if it inhibits an enzyme, it could lead to a decrease in the production of a certain metabolite, which could have various downstream effects .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, its predicted storage condition is 2-8°C , suggesting that it may be stable at low temperatures.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N’-bis[(4-fluorophenyl)methyl]propanediamide are largely influenced by its trifluoromethylpyridine (TFMP) group . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds
Cellular Effects
Tfmp derivatives are known to have a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds .
Molecular Mechanism
It is known that TFMP derivatives generally exert their effects through the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N’-bis[(4-fluorophenyl)methyl]propanediamide typically involves multiple steps, starting with the preparation of the pyridine ring. The trifluoromethyl and chlorine substituents are introduced through specific halogenation and fluorination reactions. The final step involves the formation of the propanediamide moiety through amide bond formation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N’-bis[(4-fluorophenyl)methyl]propanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyridine ring.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N’-bis[(4-fluorophenyl)methyl]propanediamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-chloro-3-(trifluoromethyl)pyridine: A related compound with similar structural features but different functional groups.
3-chloro-2-fluoro-5-(trifluoromethyl)pyridine: Another similar compound used in various chemical syntheses.
2,3-dichloro-5-(trifluoromethyl)pyridine: Known for its use in crop protection products.
Uniqueness
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N’-bis[(4-fluorophenyl)methyl]propanediamide stands out due to its unique combination of substituents and functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N'-bis[(4-fluorophenyl)methyl]propanediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClF5N3O2/c24-18-9-15(23(27,28)29)12-30-20(18)19(21(33)31-10-13-1-5-16(25)6-2-13)22(34)32-11-14-3-7-17(26)8-4-14/h1-9,12,19H,10-11H2,(H,31,33)(H,32,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSRGSFGIGNUBFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C(C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)NCC3=CC=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClF5N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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